Calcium;diiodide;tetrahydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

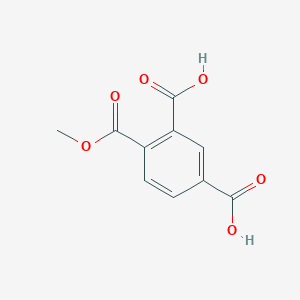

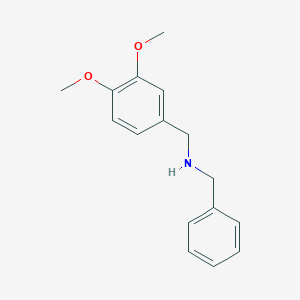

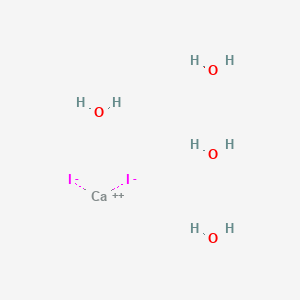

Calcium diiodide tetrahydrate, also known as calcium iodide tetrahydrate, is an ionic compound of calcium and iodine . It is a colorless deliquescent solid and a salt that is highly soluble in water . Its properties are similar to those for related salts, such as calcium chloride . It is used in photography and also in cat food as a source of iodine .

Synthesis Analysis

Calcium iodide can be formed by treating calcium carbonate, calcium oxide, or calcium hydroxide with hydroiodic acid . The reaction is as follows:CaCO3 + 2 HI → CaI2 + H2O + CO2 . Henri Moissan first isolated pure calcium in 1898 by reducing calcium iodide with pure sodium metal: CaI2 + 2 Na → 2 NaI + Ca . Molecular Structure Analysis

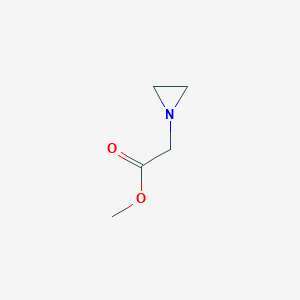

The molecular formula of Calcium diiodide tetrahydrate isCaH8I2O4 . The molecular weight is 365.95 g/mol . The structure of calcium in this compound is 6 coordinate: octahedral . Chemical Reactions Analysis

Calcium iodide slowly reacts with oxygen and carbon dioxide in the air, liberating iodine, which is responsible for the faint yellow color of impure samples . The reaction is as follows:2 CaI2 + 2 CO2 + O2 → 2 CaCO3 + 2 I2 . Physical And Chemical Properties Analysis

Calcium diiodide tetrahydrate has a molar mass of 365.95 g/mol . It is a white solid with a density of 3.956 g/cm3 . It has a melting point of 779°C and a boiling point of 1100°C . It is soluble in water, with solubility increasing with temperature .Applications De Recherche Scientifique

Biomedical Applications

Calcium diiodide tetrahydrate: is utilized in biomedical research due to its solubility and ionic properties. It’s particularly useful in bone density studies where it can serve as a contrast agent in imaging techniques. The compound’s high iodine content makes it valuable for X-ray radiography and computed tomography (CT) scans, enhancing the visibility of biological tissues .

Industrial Applications

In the industrial sector, CaI2·4H2O is employed in the synthesis of organic compounds . Its role as a source of iodide ions is crucial in catalytic processes and polymerization reactions . The compound’s stability under various conditions makes it a reliable component in the manufacturing of polymers and plastics .

Environmental Science

Calcium diiodide tetrahydrate: contributes to environmental sustainability through its use in photocatalysis . It’s involved in the development of calcium-based photocatalysts derived from waste materials, which are applied in wastewater treatment and air pollution control to remove contaminants and improve environmental health .

Agricultural Applications

In agriculture, CaI2·4H2O is explored for its potential as a calcium fertilizer . Calcium is vital for plant growth, contributing to cell wall structure and enzyme activation. Research is ongoing to determine the efficacy of calcium diiodide tetrahydrate in enhancing crop yield and improving soil health .

Food Technology

The food industry investigates the use of CaI2·4H2O in food preservation and fortification . Its iodine content is beneficial for addressing iodine deficiency in populations. Additionally, it’s studied for its potential in food packaging technologies to extend shelf life and maintain food quality .

Material Science

In material science, calcium diiodide tetrahydrate is a precursor for creating advanced materials. It’s used in the fabrication of luminescent materials and serves as a matrix in the development of phosphors and optoelectronic devices . Its role in the synthesis of nanostructured materials is also of significant interest .

Pharmaceuticals

CaI2·4H2O: finds applications in pharmaceutical formulations. It’s involved in the development of drug delivery systems , particularly where iodine is a necessary component. Its solubility and compatibility with other pharmaceutical ingredients make it a valuable compound in medicine .

Chemical Research

In chemical research, calcium diiodide tetrahydrate is essential for synthesizing complex compounds used in hydroamination and as a catalyst in various chemical reactions. It’s also a subject of study for its reactivity and interaction with other chemical species in research settings .

Mécanisme D'action

Target of Action

Calcium diiodide tetrahydrate, also known as calcium iodide tetrahydrate, is an ionic compound of calcium and iodine . The primary targets of this compound are the calcium-binding proteins (CBPs) in biological systems . These proteins control cytoplasmic calcium concentration and function as calcium transporters and sensors with regulatory potential .

Mode of Action

Calcium diiodide tetrahydrate dissociates in the body to release calcium ions (Ca2+) and iodide ions (I-). The calcium ions play a vital role in almost all biochemical signaling and physiological functions . They are involved in signal transduction pathways, muscle contractions, bone health, and signaling cascades . The iodide ions, on the other hand, are essential for thyroid hormone synthesis .

Biochemical Pathways

The calcium ions released from calcium diiodide tetrahydrate affect various biochemical pathways. They are crucial determinants of which signaling should be ‘turned on’ and/or 'turned off’ . For instance, they are involved in the regulation of intracellular calcium signaling, which is a tightly controlled process . Any disturbance in this signaling cascade can affect calcium homeostasis and lead to many pathological abnormalities .

Pharmacokinetics

A study on the pharmacokinetics of different calcium salts (calcium chloride, calcium acetate, and calcium ascorbate) in mice showed that the absorption of calcium was significantly different among the three salts . The absolute calcium bioavailability of calcium ascorbate and calcium acetate was 2.6 and 1.5-fold, respectively, greater than that of calcium chloride . This suggests that the bioavailability of calcium from calcium diiodide tetrahydrate might also vary.

Result of Action

The result of the action of calcium diiodide tetrahydrate is the increase in the levels of calcium and iodide ions in the body. The increase in calcium levels can affect various physiological functions, including muscle contraction, bone health, and cell signaling . The increase in iodide levels is essential for the synthesis of thyroid hormones .

Action Environment

The action of calcium diiodide tetrahydrate can be influenced by various environmental factors. For instance, it is highly soluble in water , which means its dissolution and subsequent absorption can be affected by the hydration status of the individual. Moreover, it slowly reacts with oxygen and carbon dioxide in the air, liberating iodine . This suggests that its stability and efficacy might be affected by the presence of these gases.

Propriétés

IUPAC Name |

calcium;diiodide;tetrahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.2HI.4H2O/h;2*1H;4*1H2/q+2;;;;;;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUSJALRVWRGZMI-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.[Ca+2].[I-].[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaH8I2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calcium;diiodide;tetrahydrate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate](/img/structure/B88609.png)

![Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane](/img/structure/B88611.png)